6-Chloro-2-methoxy-4-methylnicotinaldehyde
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Overview
Description
6-Chloro-2-methoxy-4-methylnicotinaldehyde is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of nicotinaldehyde, featuring a chloro, methoxy, and methyl group substitution on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methoxy-4-methylnicotinaldehyde typically involves the chlorination of 2-methoxy-4-methylnicotinaldehyde. This can be achieved through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and ensure selectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methoxy-4-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 6-Chloro-2-methoxy-4-methylnicotinic acid.
Reduction: 6-Chloro-2-methoxy-4-methyl-3-pyridinemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-methoxy-4-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and as a building block for various industrial products
Mechanism of Action
The mechanism of action of 6-Chloro-2-methoxy-4-methylnicotinaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloro, methoxy, and methyl groups can influence its binding affinity and specificity, affecting the compound’s overall biological activity. Detailed studies on its mechanism of action are necessary to fully understand its effects and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-methylnicotinaldehyde: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-Methoxy-4-methylnicotinaldehyde:
6-Chloro-4-methoxynicotinaldehyde: Lacks the methyl group, which may alter its physical and chemical characteristics.
Uniqueness
6-Chloro-2-methoxy-4-methylnicotinaldehyde is unique due to the combination of its functional groups, which provide a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications, offering versatility that similar compounds may not possess .
Properties
Molecular Formula |
C8H8ClNO2 |
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Molecular Weight |
185.61 g/mol |
IUPAC Name |
6-chloro-2-methoxy-4-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-7(9)10-8(12-2)6(5)4-11/h3-4H,1-2H3 |
InChI Key |
JWQYMQRTJYASEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C=O)OC)Cl |
Origin of Product |
United States |
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